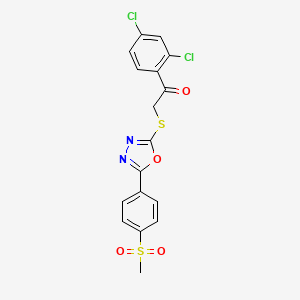

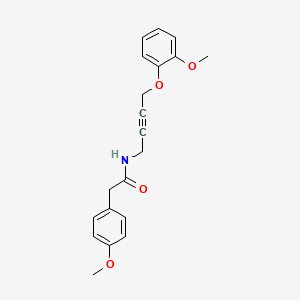

![molecular formula C20H19NO4 B2546173 3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GPR40 agonist 6 is a synthetic compound designed to activate the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This receptor is primarily expressed in pancreatic beta-cells and enteroendocrine cells of the small intestine. Activation of GPR40 enhances insulin secretion and incretin release, making it a promising therapeutic target for the treatment of type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GPR40 agonist 6 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:

Formation of the core structure: This involves the synthesis of a biaryl or biphenyl core through Suzuki coupling or other cross-coupling reactions.

Functionalization: Introduction of functional groups such as hydroxyl, carboxyl, or amide groups through various organic reactions like esterification, amidation, or reduction.

Final Coupling: The final step often involves coupling the functionalized core with a specific side chain or moiety to achieve the desired agonist activity

Industrial Production Methods: Industrial production of GPR40 agonist 6 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Batch Processing: Large reactors are used to carry out the synthetic steps in batches, with careful control of temperature, pressure, and reaction time.

Continuous Flow Processing: Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: GPR40 agonist 6 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

GPR40 agonist 6 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study G-protein-coupled receptor activation and signaling pathways.

Biology: Investigated for its role in modulating insulin secretion and incretin release in pancreatic beta-cells and enteroendocrine cells.

Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus, due to its ability to enhance insulin secretion and improve glucose homeostasis.

Industry: Potential applications in the development of new antidiabetic drugs and formulations

Mechanism of Action

GPR40 agonist 6 exerts its effects by binding to the GPR40 receptor on the surface of pancreatic beta-cells and enteroendocrine cells. This binding activates the G-protein-coupled receptor, leading to the activation of the Gαq/11 signaling pathway. This pathway increases intracellular calcium levels and activates phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These signaling molecules enhance insulin secretion and incretin release, thereby improving glucose homeostasis .

Comparison with Similar Compounds

TAK-875: A partial agonist of GPR40 that enhances insulin secretion but was discontinued due to liver toxicity concerns.

AMG 837: Another GPR40 agonist with similar insulinotropic effects.

AM-1638: A full agonist of GPR40 that engages both insulinogenic and incretinogenic axes .

Uniqueness: GPR40 agonist 6 is unique in its ability to act as a full agonist, engaging both the insulinogenic and incretinogenic pathways. This dual action provides a more comprehensive approach to glucose control compared to partial agonists like TAK-875 .

Properties

IUPAC Name |

3-[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-14-18(21-20(25-14)16-5-3-2-4-6-16)13-24-17-10-7-15(8-11-17)9-12-19(22)23/h2-8,10-11H,9,12-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVILYIQBHXIHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2546091.png)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2546094.png)

![2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B2546096.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)

![1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2546109.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)